Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-
Description
Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-] is a bifunctional aromatic aldehyde featuring a central 1,2-ethanediylbis(oxy) bridge linking two benzaldehyde moieties, each substituted with a methoxy group at the 4-position. This compound is structurally distinct due to its symmetrical ether linkage and electron-donating methoxy groups, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
199190-12-0 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-[2-(5-formyl-2-methoxyphenoxy)ethoxy]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C18H18O6/c1-21-15-5-3-13(11-19)9-17(15)23-7-8-24-18-10-14(12-20)4-6-16(18)22-2/h3-6,9-12H,7-8H2,1-2H3 |
InChI Key |
VWHQATFWYRBDDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCOC2=C(C=CC(=C2)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,3’-[1,2-ethanediylbis(oxy)]bis[4-methoxy- typically involves the reaction of 3,3’-dihydroxybenzaldehyde with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3,3’-[1,2-ethanediylbis(oxy)]bis[4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Benzaldehyde, 3,3’-[1,2-ethanediylbis(oxy)]bis[4-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in neuroinflammatory diseases.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,3’-[1,2-ethanediylbis(oxy)]bis[4-methoxy- involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy groups may influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoic Acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy-] (CAS 3263-55-6)
- Structural Differences : Replaces the aldehyde (-CHO) groups with carboxylic acid (-COOH) functionalities.
- Physicochemical Properties :
- Molecular Weight: 362.33 g/mol (vs. ~330 g/mol for the benzaldehyde analog).
- Polar Surface Area (PSA): 111.52 Ų (higher due to carboxylic acids’ hydrogen-bonding capacity).
- Reactivity : The acidic groups enable salt formation and participation in condensation reactions, unlike the aldehyde’s nucleophilic reactivity.
- Synthesis : Likely involves oxidation of the aldehyde precursor or direct etherification of benzoic acid derivatives .
4-Benzyloxy-3-methoxybenzaldehyde (CAS 2426-87-1)
- Structural Differences : Lacks the ethanediylbis(oxy) bridge; instead, it has a benzyloxy group at the 4-position and a methoxy group at the 3-position.
- Physicochemical Properties :
- Molecular Weight: 242.27 g/mol (simpler structure).
- PSA: ~35.53 Ų (lower due to fewer oxygen atoms).
- Applications: Serves as an intermediate in organic synthesis, particularly for flavonoids or lignans, where selective deprotection of benzyl groups is utilized .
Diphenoxyethane (1,2-Diphenoxyethane)
- Physicochemical Properties :
- Molecular Weight: 214.26 g/mol.
- Boiling Point: ~270–280°C (estimated; similar ethers exhibit high thermal stability).
- Reactivity : Lacks reactive aldehyde groups, making it less versatile in further functionalization but useful as a solvent or linker .
Benzaldehyde, 4,4'-[oxybis(2,1-ethanediyloxy)]bis (CAS 111550-46-0)
- Structural Differences : Features an extended oxybis(2,1-ethanediyloxy) bridge, increasing the distance between aromatic rings.
- Physicochemical Properties: Molecular Weight: 330.33 g/mol.
Benzaldehyde, 4-ethoxy- (CAS 10031-82-0)
- Structural Differences: A mono-substituted benzaldehyde with an ethoxy group.
- Physicochemical Properties: Boiling Point: 408–413 K (experimental range). PSA: ~35 Ų (similar to other mono-ether derivatives).
- Applications : Simpler structure suits use in fragrances or as a precursor for Schiff base syntheses .
Data Table: Key Comparative Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | PSA (Ų) | Functional Groups | Key Features |
|---|---|---|---|---|---|---|
| Target Compound* | - | C18H18O6 | ~330 | ~70 | Aldehyde, methoxy, ether | Symmetrical ethanediylbis(oxy) bridge |
| Benzoic acid, 4,4'-[...]bis[3-methoxy-] | 3263-55-6 | C18H18O8 | 362.33 | 111.52 | Carboxylic acid, methoxy, ether | High polarity due to -COOH groups |
| 4-Benzyloxy-3-methoxybenzaldehyde | 2426-87-1 | C15H14O3 | 242.27 | ~35.53 | Aldehyde, benzyloxy, methoxy | Simple substitution pattern |
| Diphenoxyethane | 102-49-6 | C14H14O2 | 214.26 | 18.46 | Ether | Thermally stable, non-reactive |
| Benzaldehyde, 4-ethoxy- | 10031-82-0 | C9H10O2 | 150.18 | ~35 | Aldehyde, ethoxy | Volatile, used in fragrances |
*Inferred data based on structural analogs.
Biological Activity
Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy- (CAS No. 199190-12-0) is a complex organic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy- features a benzaldehyde core with additional methoxy and ethanediylbis(oxy) substituents. This structure contributes to its unique reactivity and biological interactions.
Molecular Formula
- Molecular Formula : C16H18O4
- Molecular Weight : 278.31 g/mol
The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter enzyme functions and cellular pathways. The methoxy groups enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.
Biological Activities
Research indicates that Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy- exhibits various biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways, providing a therapeutic avenue for neuroinflammatory diseases.
- Antimicrobial Properties : Preliminary findings indicate activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial applications.
Case Studies
- Neuroinflammation : A study explored the effects of this compound on neuroinflammatory markers in vitro. Results demonstrated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy- (p < 0.05) .
- Antioxidant Activity : An experimental model evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect comparable to standard antioxidants such as ascorbic acid .
- Antimicrobial Testing : In vitro assays against Escherichia coli and Staphylococcus aureus showed that Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy- inhibited bacterial growth at concentrations above 100 µg/mL .
Data Table: Biological Activity Summary
| Biological Activity | Observations | Reference |
|---|---|---|
| Antioxidant | Dose-dependent free radical scavenging | |
| Anti-inflammatory | Reduced pro-inflammatory cytokines | |
| Antimicrobial | Inhibited growth of E. coli and S. aureus |
Therapeutic Potential
Given its diverse biological activities, Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy- holds promise for therapeutic applications in:
- Neurodegenerative Diseases : Its anti-inflammatory properties may be beneficial in conditions like Alzheimer's disease.
- Infection Control : Its antimicrobial effects could lead to the development of new antibacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
